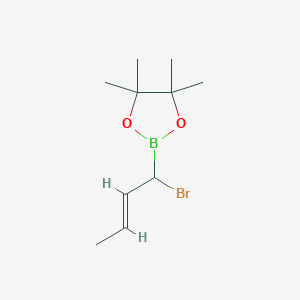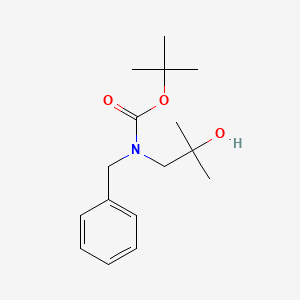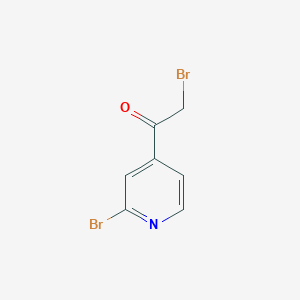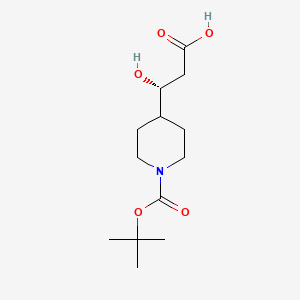
(R)-3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-3-hydroxypropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-3-hydroxypropanoic acid: is a complex organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl group and a hydroxypropanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-3-hydroxypropanoic acid typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Attachment of the Hydroxypropanoic Acid Moiety: This step involves the reaction of the piperidine derivative with a suitable hydroxypropanoic acid precursor under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as hydrochloric acid or trifluoroacetic acid for deprotection.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of a deprotected amine.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic reactions due to its unique structure.
Biology
Enzyme Inhibition: May act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.
Receptor Binding: Potential use in studying receptor-ligand interactions.
Medicine
Drug Development: Investigated for its potential as a pharmacologically active compound.
Therapeutic Applications: Potential use in the treatment of various diseases due to its bioactive properties.
Industry
Material Science: Used in the development of new materials with specific properties.
Chemical Manufacturing: Employed in the production of other chemicals and pharmaceuticals.
作用機序
The mechanism of action of (3R)-3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-3-hydroxypropanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- tert-Butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate
- 2-(4-(1-(tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid
- 2-(3-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride
Uniqueness
- Structural Features : The presence of both a tert-butoxycarbonyl group and a hydroxypropanoic acid moiety makes it unique.
- Reactivity : Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution.
- Applications : Its diverse applications in chemistry, biology, medicine, and industry set it apart from similar compounds.
特性
分子式 |
C13H23NO5 |
|---|---|
分子量 |
273.33 g/mol |
IUPAC名 |
(3R)-3-hydroxy-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoic acid |
InChI |
InChI=1S/C13H23NO5/c1-13(2,3)19-12(18)14-6-4-9(5-7-14)10(15)8-11(16)17/h9-10,15H,4-8H2,1-3H3,(H,16,17)/t10-/m1/s1 |
InChIキー |
IUTLVUYHIRTMFA-SNVBAGLBSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)[C@@H](CC(=O)O)O |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(CC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-chloro-3-methylthieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13547138.png)
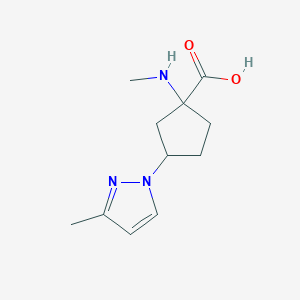

![2-(Tert-butoxycarbonyl)-2-aza-5-silaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B13547156.png)
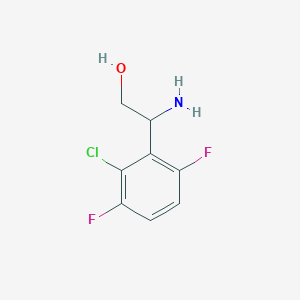
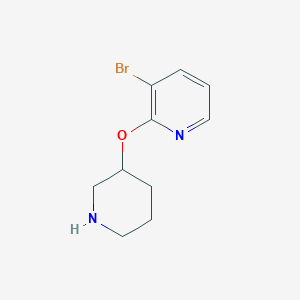

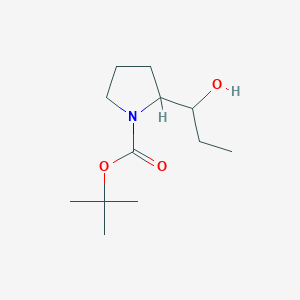
![Spiro[adamantane-2,3'-morpholine]hydrochloride](/img/structure/B13547186.png)
![[2-[[4-(Difluoromethoxy)benzoyl]amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13547191.png)
